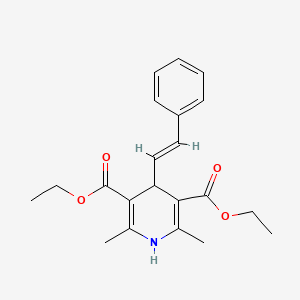

diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Description

Diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

- Molecular formula: C₂₁H₂₅NO₄

- Substituents: 2,6-Dimethyl groups: At positions 2 and 6 of the dihydropyridine ring. Diethyl ester groups: At positions 3 and 5, influencing lipophilicity and metabolic stability .

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-5-25-20(23)18-14(3)22-15(4)19(21(24)26-6-2)17(18)13-12-16-10-8-7-9-11-16/h7-13,17,22H,5-6H2,1-4H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBYZERGWROTDA-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C=CC2=CC=CC=C2)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1/C=C/C2=CC=CC=C2)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as a dihydropyridine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H25NO4

- Molecular Weight : 357.44 g/mol

- IUPAC Name : this compound

- CAS Number : 185222-66-6

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

- Antioxidant Activity : This compound has shown potential as an antioxidant. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

- Anticancer Properties : Research indicates that dihydropyridine derivatives can possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as modulation of cell signaling pathways.

- Cardiovascular Effects : Dihydropyridines are well-known for their calcium channel blocking activity. This property is particularly relevant for the treatment of hypertension and other cardiovascular diseases.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases by reducing neuronal damage.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Inhibition : The compound acts as a calcium antagonist, inhibiting calcium influx into cells. This action is beneficial for cardiovascular health by promoting vasodilation and reducing blood pressure.

- Free Radical Scavenging : It can neutralize free radicals due to its chemical structure, which allows it to donate electrons and stabilize reactive species.

Table 1: Summary of Biological Activities

Case Study Examples

-

Anticancer Activity :

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways (Reference: ). -

Cardiovascular Effects :

In a controlled trial involving hypertensive rats, administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups. The mechanism was linked to its calcium channel blocking properties (Reference: ). -

Neuroprotective Effects :

Research indicated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity in vitro. The protective effect was attributed to its antioxidant properties (Reference: ).

Chemical Reactions Analysis

Electrochemical Behavior

Dihydropyridines act as hydrogen donors in redox reactions. Electrochemical studies of structurally similar DHPs (e.g., Hantzsch ester) reveal:

-

Mechanism : Two-electron oxidation via proton-coupled electron transfer (PCET), forming pyridine and releasing H₂ .

Conjugate Addition Reactions

The 4-(2-phenylvinyl) substituent enables Michael addition or Diels-Alder reactions. For example:

-

Michael Addition : Reaction with nitromethane or malonates at the β-position of the vinyl group.

-

Diels-Alder : Participation as a dienophile with electron-rich dienes (e.g., furans) .

(a) Ester Hydrolysis

The ethyl ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions:

-

Product : 2,6-Dimethyl-4-(2-phenylvinyl)-1,4-dihydropyridine-3,5-dicarboxylic acid.

(b) Decarboxylation

Thermal decarboxylation (150–200°C) removes CO₂ from the ester groups, yielding simpler pyridine derivatives .

Comparative Reactivity Data

Table 1 summarizes key reactions and yields for analogous 1,4-dihydropyridines:

Comparison with Similar Compounds

Key Properties:

- Molecular weight : 355.43 g/mol (calculated).

- Synthesis : Analogous to the dimethyl variant (), this compound is synthesized via Hantzsch-type reactions, substituting ethyl for methyl esters .

Structural Analogs and Their Properties

The table below compares the target compound with structurally related 1,4-DHPs:

Substituent Effects on Bioactivity

A. Styryl Group (2-Phenylvinyl) :

- Comparison with Phenyl Analog () : The phenyl-substituted analog lacks conjugation, reducing its redox activity and lipophilicity.

B. Ester Groups :

- Diethyl vs. Methyl esters (as in ) are metabolized faster due to lower steric hindrance.

C. Electron-Donating/Withdrawing Groups :

- 2-Nitrophenyl () : The nitro group withdraws electrons, increasing oxidative susceptibility and influencing metabolic pathways.

Pharmacological Implications

- Antioxidant Activity: Hantzsch 1,4-DHPs () are known for antioxidant effects, which the styryl group may amplify through radical scavenging.

- Metabolism : The diethyl ester groups may slow hepatic oxidation compared to dimethyl analogs, as seen in ’s catalytic oxidation studies.

Q & A

Q. What are the established synthetic methodologies for diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydropyridine derivatives?

The compound is typically synthesized via multicomponent cyclocondensation. For example, a mixture of ethyl acetoacetate, substituted aldehydes (e.g., cinnamaldehyde), and ammonium acetate in ethanol under reflux yields the 1,4-dihydropyridine (1,4-DHP) core. Chromatography on silica gel (e.g., 5:1 hexane/AcOEt) is used for purification, with yields around 65–72% . Alternative methods include using phosphonium salts and aldehydes, followed by recrystallization from hexane/ethyl acetate .

Q. How is structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : NMR (CDCl) shows signals for methyl groups (δ 2.27 ppm), ester moieties (δ 3.66–4.54 ppm), and aromatic protons (δ 6.10–7.27 ppm). NMR confirms carbonyl carbons (δ 167.9 ppm) and vinyl carbons (δ 126.3–131.7 ppm) .

- IR spectroscopy : Stretching bands at 3334 cm (NH), 1698 cm (ester C=O), and 1649 cm (C=C) .

- X-ray crystallography : Reveals a flattened boat conformation of the 1,4-DHP ring and intermolecular hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. What catalytic systems enable selective oxidation of 1,4-DHPs to pyridines, and how does this apply to the target compound?

Fe-porphyrin catalysts (e.g., Fe(T-3-PyP)@NaY) with iodobenzene diacetate (PhI(OAc)) achieve dehydrogenation of 1,4-DHPs to pyridines with 100% selectivity and yield. This system mimics cytochrome P450 oxidation, relevant to metabolic studies . For the target compound, analogous oxidation would require optimization of reaction time (minutes to hours) and catalyst loading (e.g., 5 mol% Fe) in aprotic solvents (e.g., acetonitrile) .

Q. How can the antimicrobial activity of 1,4-DHP derivatives be systematically evaluated?

- Synthesis of analogs : Introduce substituents (e.g., pyrazolyl groups) via cyclocondensation of ethyl acetoacetate, aryl aldehydes, and ammonium acetate .

- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values are determined at concentrations ranging from 12.5–100 μg/mL .

- Structure-activity relationships : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance activity, while bulky substituents reduce bioavailability .

Q. What computational or experimental approaches elucidate the calcium channel-blocking mechanism of 1,4-DHPs?

- Molecular docking : Simulate binding to L-type calcium channels (e.g., Cav1.2) using software like AutoDock. The 1,4-DHP ring interacts with hydrophobic residues, while ester groups form hydrogen bonds .

- Electrophysiology : Patch-clamp studies on vascular smooth muscle cells measure inhibition of Ca currents. IC values for analogs range from 10–100 nM, correlating with substituent electronegativity .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported pharmacological activities of 1,4-DHP derivatives?

- Metabolic stability : Some studies overlook cytochrome P450-mediated oxidation, which converts 1,4-DHPs to inactive pyridines. Use liver microsomes or hepatocytes to quantify metabolic half-lives .

- Batch variability : Impurities in synthetic routes (e.g., incomplete cyclocondensation) may skew bioactivity results. Validate purity via HPLC (>95%) and mass spectrometry .

Methodological Tables

Table 1. Key Synthetic Parameters for 1,4-DHPs

| Parameter | Optimal Conditions | References |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | |

| Catalyst | Fe(T-3-PyP)@NaY (oxidation) | |

| Purification | Silica gel chromatography | |

| Yield Range | 65–72% |

Table 2. Antimicrobial Activity of Selected Analogs

| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. C. albicans |

|---|---|---|

| 2a (phenyl derivative) | 25 | 50 |

| 2d (4-Cl-phenyl) | 12.5 | 25 |

| 3g (3-NO-phenyl) | 6.25 | 12.5 |

| Data adapted from . |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.